molecular formula C19H13ClF3NO5 B5199112 6-chloro-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one

6-chloro-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one

Cat. No.: B5199112
M. Wt: 427.8 g/mol
InChI Key: PGVIRRSXQCLMLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has shown promising results in the treatment of B-cell malignancies.

Mechanism of Action

6-chloro-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one selectively binds to BTK and inhibits its activity, thereby blocking B-cell receptor signaling. This leads to the inhibition of B-cell proliferation, survival, and migration, which are key processes in the development and progression of B-cell malignancies.
Biochemical and physiological effects:
In preclinical studies, this compound has shown potent anti-tumor activity against a variety of B-cell malignancies. It has also been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of autoimmune diseases. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One advantage of 6-chloro-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one is its high selectivity for BTK, which reduces the risk of off-target effects. However, its potency may also make it difficult to use in certain assays, as high concentrations may be required to achieve sufficient inhibition. Another limitation is the lack of clinical data, as this compound is still in the early stages of development.

Future Directions

There are several potential future directions for the development of 6-chloro-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one. One area of interest is the combination of this compound with other targeted therapies, such as inhibitors of PI3K or AKT, to enhance its anti-tumor activity. Another potential application is the use of this compound in combination with immunotherapy, such as checkpoint inhibitors, to enhance the anti-tumor immune response. Further studies are also needed to evaluate the safety and efficacy of this compound in clinical trials, and to identify biomarkers that can predict response to treatment.

Synthesis Methods

The synthesis of 6-chloro-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one involves the reaction of 6-chloro-7-hydroxy-4-propyl-2H-chromen-2-one with 4-nitro-2-(trifluoromethyl)phenol in the presence of a base and a catalyst. The reaction yields this compound as a yellow solid with a purity of more than 95%.

Scientific Research Applications

6-chloro-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one has been extensively studied for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. It has also shown promising results in preclinical studies for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

Properties

IUPAC Name

6-chloro-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3NO5/c1-2-3-10-6-18(25)29-16-9-17(14(20)8-12(10)16)28-15-5-4-11(24(26)27)7-13(15)19(21,22)23/h4-9H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVIRRSXQCLMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC3=C(C=C(C=C3)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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